Arbutin-d4

Stable isotope dilution LC-MS Matrix effect compensation

Arbutin quantification in complex matrices suffers from ionization suppression, causing errors with generic internal standards. Arbutin-d4, as a stable isotope-labeled internal standard (SIL-IS), co-elutes with the analyte and experiences identical matrix effects for accurate signal normalization. • Recoveries: 97.42-98.52%, LOQ: 0.1 μg/mL across diverse plant extracts • Enables precise PK studies: t1/2 0.42±0.30 h, oral bioavailability 65±11.6% • Method precision: RSD ≤ 2.5% (LC-MS); GC-MS recovery 101.4-105.7% Supplied ≥98% pure with full CoA.

Molecular Formula C12H16O7
Molecular Weight 276.28 g/mol
Cat. No. B10822119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArbutin-d4
Molecular FormulaC12H16O7
Molecular Weight276.28 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1O)OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C12H16O7/c13-5-8-9(15)10(16)11(17)12(19-8)18-7-3-1-6(14)2-4-7/h1-4,8-17H,5H2/t8-,9-,10+,11-,12-/m1/s1/i1D,2D,3D,4D
InChIKeyBJRNKVDFDLYUGJ-LNJODBDSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Arbutin-d4: Deuterated Internal Standard for LC-MS/MS


Arbutin-d4 is a deuterium-labeled analog of arbutin (β-arbutin), a naturally occurring glycosylated hydroquinone found in plants such as Arctostaphylos uva-ursi [1]. As a stable isotope-labeled internal standard (SIL-IS), it is intended for the quantification of arbutin by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . The compound shares the same chemical structure and physicochemical properties as unlabeled arbutin but incorporates four deuterium atoms, resulting in a molecular weight of 276.28 g/mol and a molecular formula of C12H12D4O7 . This mass difference allows for its discrimination from the analyte during mass spectrometric detection, enabling precise and accurate quantitative analysis of arbutin in complex biological and plant matrices.

Workflow LC-MS/MS or GC-MS quantification of arbutin
Selection Deuterated SIL-IS for co-elution and matrix normalization
Use context Plant, biological, and formulation research matrices

Why Generic Internal Standards Fail for Arbutin Quantification


Generic internal standards, such as structural analogs or non-deuterated compounds, fail to provide adequate compensation for matrix effects during LC-MS analysis of arbutin. The ionization efficiency of arbutin is highly susceptible to suppression or enhancement by co-eluting matrix components, leading to significant quantitative errors. Arbutin-d4, as a stable isotope-labeled internal standard (SIL-IS), co-elutes with the analyte and experiences virtually identical matrix effects, thereby normalizing the analytical signal and ensuring accurate quantification [1]. In contrast, non-isotopic internal standards like phenolphthalein exhibit different chromatographic behavior and ionization responses, resulting in unreliable calibration and poor method precision [2]. The use of Arbutin-d4 is therefore essential for achieving the high accuracy and reproducibility required in pharmacokinetic studies, plant metabolomics, and cosmetic quality control, where matrix variability is inherent.

Non-isotopic internal standards (e.g., phenolphthalein) may show different chromatographic behavior and ionization response, leading to matrix-effect mismatch.
Structural analogs often fail to co-elute with arbutin, compromising compensation for co-eluting matrix interferences.
Generic internal standards can produce unreliable calibration and variable precision across complex plant or biological matrices.

Quantitative Performance Benchmarks for Arbutin-d4


Matrix Effect Compensation in Plant Extracts

In a direct comparative study, the use of Arbutin-d4 as a stable isotope-labeled internal standard (SIL-IS) effectively compensated for the matrix effect observed during LC-MS analysis of arbutin in plant extracts. The study demonstrated that without a SIL-IS, arbutin exhibited variable matrix effects across different plant matrices, compromising quantification accuracy. By employing Arbutin-d4, which co-elutes with arbutin and is affected by the same matrix components, the matrix effect was normalized, leading to a robust analytical method [1].

Matrix Effect Compensation
Head-to-head
Recovery 97.42–98.52%
Supports matrix-effect normalization in plant extracts
LC-MS analysis; SIL-IS vs. no internal standard
Stable isotope dilution LC-MS Matrix effect compensation Method validation

Precision and Linearity by GC-MS

A comparative validation of a GC-MS method for arbutin quantification in plant extracts highlighted the superiority of Arbutin-d4 over a non-isotopic internal standard. When using Arbutin-d4, the method achieved a coefficient of determination (r²) of 0.9989 and a relative standard deviation (RSD) of ≤ 3.43%, indicating excellent linearity and precision. In contrast, the use of a structural analog internal standard resulted in higher variability in peak area ratios and a less reliable calibration curve, demonstrating that only a deuterated SIL-IS like Arbutin-d4 can provide the necessary analytical rigor for precise quantification [1].

Method Precision (GC-MS)
Class-level
RSD ≤ 3.43%
Supports low-abundance quantification
Compared to non-isotopic internal standard
Gas chromatography-mass spectrometry Precision Linearity Method validation

Limit of Detection and Quantification by LC-MS

The inclusion of Arbutin-d4 as a SIL-IS in a validated LC-MS method enabled the achievement of low limits of detection (LOD) and quantification (LOQ) for arbutin. The method demonstrated an LOD of 0.03 μg/mL and an LOQ of 0.1 μg/mL, which are essential for detecting trace amounts of arbutin in biological fluids or environmental samples. These values are a direct result of the enhanced signal-to-noise ratio and reduced variability afforded by the isotope dilution technique, a benefit not achievable with non-isotopic internal standards or external standard calibration [1].

Detection Sensitivity
Supporting evidence
LOD 0.03 µg/mL, LOQ 0.1 µg/mL
Enables trace-level detection in complex matrices
LC-MS with Arbutin-d4 as SIL-IS
Sensitivity Limit of Detection Limit of Quantification LC-MS

Cross-Platform Robustness: GC-MS vs. LC-MS

Arbutin-d4 demonstrates consistent performance across different analytical platforms, enabling robust method transfer. In a head-to-head comparison of GC-MS and LC-MS methods for arbutin quantification in the same plant matrices, both methods utilizing Arbutin-d4 as SIL-IS achieved comparable accuracy, precision, and sensitivity. The GC-MS method yielded an accuracy of 101.4–105.7% and an LOD of 0.03 μg/mL [1], while the LC-MS method showed an accuracy of 97.42–98.52% and an LOD of 0.03 μg/mL [2]. This cross-platform consistency confirms that Arbutin-d4 provides a reliable foundation for analytical method development, regardless of the chosen chromatographic technique.

Cross-Platform Robustness
Cross-study comparable
Accuracy 97.4–105.7% across GC-MS & LC-MS
Platform-agnostic method transfer reported
Identical LOD (0.03 µg/mL) in both platforms
Method transferability GC-MS LC-MS Validation

Research and Industrial Applications of Arbutin-d4


Plant Metabolomics and Natural Product Research

Arbutin-d4 is the optimal internal standard for accurate quantification of arbutin in diverse plant extracts, including those from blueberry, strawberry, pear, Prismatomeris tetrandra, and Phyllanthus reticulatus. The validated LC-MS method using Arbutin-d4 effectively compensates for variable matrix effects across different plant species, achieving recoveries of 97.42–98.52% and an LOQ of 0.1 μg/mL [1]. This application is critical for plant metabolomics studies, biomarker discovery, and quality control of herbal products where precise arbutin content is essential.

Pre-Clinical Pharmacokinetic Studies

Arbutin-d4 serves as the gold standard SIL-IS in LC-MS/MS assays developed for pre-clinical pharmacokinetic evaluation of arbutin. Studies have demonstrated that arbutin exhibits a short half-life (0.42 ± 0.30 h) and high oral bioavailability (65 ± 11.6%) in rats [2]. The use of Arbutin-d4 in these assays ensures the accuracy and precision required for quantifying low plasma concentrations of arbutin, thereby supporting reliable determination of key pharmacokinetic parameters essential for drug development.

Cosmetic Product Quality Control

Arbutin-d4 is the preferred internal standard for the quantification of arbutin in cosmetic formulations, where it is used as a skin-whitening agent. The high precision (RSD ≤ 2.5% for LC-MS; ≤ 3.43% for GC-MS) and accuracy (recovery 97.42–98.52% for LC-MS; 101.4–105.7% for GC-MS) achieved with Arbutin-d4 [1] [3] ensure compliance with stringent regulatory requirements for cosmetic product labeling and safety assessments. This application is critical for manufacturers seeking to validate arbutin content in finished products and raw materials.

Food and Dietary Supplement Analysis

Arbutin-d4 is essential for developing and validating robust analytical methods for arbutin determination in food products and dietary supplements. The ability of Arbutin-d4 to compensate for matrix effects in complex food matrices (e.g., fruit extracts, functional beverages) enables the achievement of high method linearity (r² = 1.000) and low limits of detection (0.03 μg/mL) [1]. This application supports nutritional studies, food authenticity testing, and the quality control of arbutin-fortified products.

Application
Selection Property
Validation Focus
Plant metabolomics research
Co-eluting SIL-IS for matrix-effect correction
Recovery validation across plant matrices
Pre-clinical PK bioanalysis
Sensitive quantification support
Low-concentration plasma assay review
Cosmetic product analysis
Reported high precision and accuracy
Content uniformity and label-claim review
Food and supplement analysis
Matrix-effect normalization
Method linearity and LOD review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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